molecular formula C8H13Br B6608273 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane CAS No. 2839156-28-2

1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane

Cat. No.: B6608273
CAS No.: 2839156-28-2
M. Wt: 189.09 g/mol
InChI Key: AKTJLAINDOBHBJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure. This compound is characterized by a bromomethyl group and an ethyl group attached to the bicyclo[1.1.1]pentane core. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for phenyl rings in drug design due to its ability to enhance the physicochemical properties of molecules .

Safety and Hazards

The safety information for “1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane” includes a GHS07 pictogram, a signal word of “Warning”, and precautionary statements P280 and P261 .

Mechanism of Action

Target of Action

The primary targets of 1-(bromomethyl)-3-ethylbicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been applied in various fields such as materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . In drug discovery, the BCP motif has emerged as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The exact mode of action of 1-(bromomethyl)-3-ethylbicyclo[11The bcp motif’s appeal originates from its ability to add three-dimensional character and saturation to compounds . This characteristic can influence the interaction of the compound with its targets, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

The specific biochemical pathways affected by 1-(bromomethyl)-3-ethylbicyclo[11The use of bcp derivatives in drug discovery suggests that these compounds may interact with various biochemical pathways, depending on the specific targets they interact with .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(bromomethyl)-3-ethylbicyclo[11It’s known that bcp replacement as a bioisostere in drug molecules can influence their permeability, aqueous solubility, and in vitro metabolic stability . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 1-(bromomethyl)-3-ethylbicyclo[11The use of bcp derivatives in drug discovery suggests that these compounds can have various effects, depending on the specific targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane. For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

The synthesis of 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical bromination of 3-ethylbicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve continuous flow processes. These processes allow for the efficient generation of [1.1.1]propellane, which can then be functionalized to produce various bicyclo[1.1.1]pentane derivatives, including this compound .

Properties

IUPAC Name

1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c1-2-7-3-8(4-7,5-7)6-9/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTJLAINDOBHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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